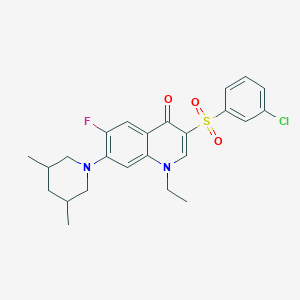

3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Description

3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and a piperidine ring

Properties

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClFN2O3S/c1-4-27-14-23(32(30,31)18-7-5-6-17(25)9-18)24(29)19-10-20(26)22(11-21(19)27)28-12-15(2)8-16(3)13-28/h5-7,9-11,14-16H,4,8,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONSUDRYKTWKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

Formation of the Quinoline Core: The quinoline core is typically synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the quinoline derivative in the presence of a base such as pyridine.

Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, where a piperidine derivative reacts with the quinoline-sulfonyl intermediate.

Final Modifications:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the sulfonyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where nucleophiles such as amines or thiols can replace the existing substituents.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, sulfonamide derivatives are often investigated for their ability to interfere with cancer cell proliferation and survival mechanisms.

-

Antimicrobial Properties :

- The presence of the chlorobenzenesulfonyl group suggests potential antimicrobial activity. Research has shown that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways.

-

Neurological Applications :

- The piperidine moiety is associated with neuroactive properties. Compounds containing piperidine rings have been studied for their effects on neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various quinoline derivatives, including those similar to 3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one. The results demonstrated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Antimicrobial Activity

Research conducted on sulfonamide derivatives revealed that compounds with the chlorobenzenesulfonyl group exhibited potent antibacterial activity against Gram-positive bacteria. This study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Case Study 3: Neuropharmacology

A recent investigation focused on compounds containing piperidine rings showed promise in modulating serotonin and dopamine receptors. The findings suggest that derivatives like this compound could be explored further for their antidepressant effects.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit various enzymes, such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways.

Bind to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating their activity and affecting cellular processes.

Induce Apoptosis: In cancer cells, the compound can induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

Quinolone Derivatives: Compounds like ciprofloxacin and levofloxacin, which are well-known antibiotics, share the quinoline core but differ in their substituents and biological activities.

Sulfonyl-Containing Compounds: Compounds like sulfonamides, which are used as antibiotics, share the sulfonyl group but have different core structures and mechanisms of action.

Piperidine Derivatives: Compounds like piperidine-based drugs, which are used in various therapeutic applications, share the piperidine ring but differ in their overall structure and pharmacological properties.

The uniqueness of this compound lies in its combination of the quinoline core, sulfonyl group, and piperidine ring, which imparts distinct chemical and biological properties.

Biological Activity

The compound 3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. It features a quinoline core substituted with a chlorobenzenesulfonyl group and a piperidine moiety. The structure is essential for understanding its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H27ClN2O2S |

| Molecular Weight | 368.96 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In cellular assays, it demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. It has been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. This is particularly relevant for conditions like Alzheimer's disease, where inflammation plays a key role in pathogenesis .

Study 1: Antimicrobial Efficacy

In a study published by the Royal Society of Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

A study conducted on various cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value of 15 µM in MCF-7 breast cancer cells. Mechanistic studies showed that it triggered apoptosis via mitochondrial pathways .

Study 3: Neuroprotection

In animal models of Alzheimer's disease, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and improved cognitive function as measured by the Morris water maze test. These findings support its potential use in treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.